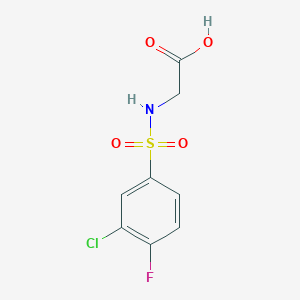methanone CAS No. 159799-39-0](/img/structure/B2962314.png)
[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](phenyl)methanone is a useful research compound. Its molecular formula is C17H15ClN2O and its molecular weight is 298.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chlorophenols and Environmental Impact
- Occurrences, Toxicities, and Ecological Risks of Benzophenone-3 : This review discusses the widespread use of benzophenone-3 (BP-3) in sunscreens and cosmetics, its environmental occurrence, toxic effects, and potential impact on aquatic ecosystems. The study highlights the lipophilic, photostable, and bioaccumulative nature of BP-3 and its transformation into potent estrogenic metabolites. Detected levels in various environments suggest the need for further studies on long-term exposure effects in aquatic ecosystems (Kim & Choi, 2014).
Antioxidant and Therapeutic Potential
- Chlorogenic Acid (CGA) Review : CGA, found in green coffee extracts and tea, is discussed for its broad pharmacological effects including antioxidant, anti-inflammatory, and neuroprotective actions. The review calls for more research to optimize its biological and pharmacological effects, suggesting CGA as a natural food additive and potential therapeutic agent (Naveed et al., 2018).
Biopolymer Production by Methanotrophic Bacteria
- Poly-3-Hydroxybutyrate Production : This review focuses on poly-3-hydroxybutyrate produced by methanotrophic bacteria, highlighting the environmental and biotechnological significance of these microorganisms. It explores biosynthesis, characteristics, applications, and biodegradation of poly-3-hydroxybutyrate, pointing out its potential as an eco-friendly alternative to petrochemical polymers (Kubaczyński, Pytlak, & Stępniewska, 2019).
Environmental Remediation
- Degradation of Chlorinated Phenols by Zero Valent Iron : The review discusses the use of zero valent iron (ZVI) and iron-based bimetallic systems for the efficient dechlorination of chlorophenols (CPs), toxic compounds with environmental and human health risks. It emphasizes the enhanced performance of bimetallic systems over ZVI and the role of iron oxides in the reactivity towards CPs (Gunawardana, Singhal, & Swedlund, 2011).
Eigenschaften
IUPAC Name |
[6-(4-chlorophenyl)-4,5-dihydro-3H-pyridazin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c18-15-10-8-13(9-11-15)16-7-4-12-20(19-16)17(21)14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTJBKFUKPESIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NN(C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

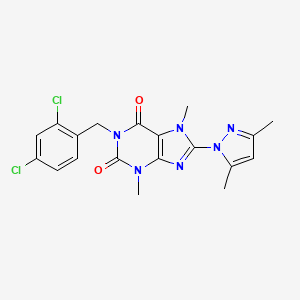



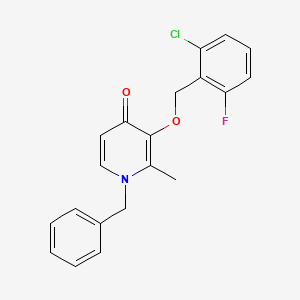
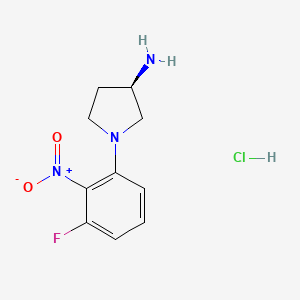
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2962243.png)
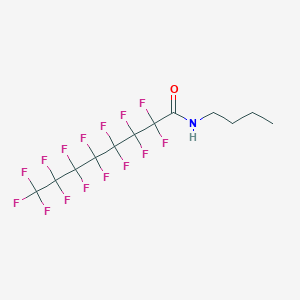

![Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate](/img/structure/B2962251.png)
![6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride](/img/structure/B2962252.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2962253.png)
